molecular formula C22H24F3N3O B13428069 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole CAS No. 26660-66-2

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole

Cat. No.: B13428069
CAS No.: 26660-66-2
M. Wt: 403.4 g/mol
InChI Key: GOOCKQPCDXFPCD-UHFFFAOYSA-N
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Description

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole is a synthetic organic compound characterized by its unique molecular structure. This compound is notable for its trifluoromethyl group attached to the indazole ring, which imparts distinct chemical properties. It is used in various scientific research applications due to its potential biological activities and chemical reactivity.

Preparation Methods

The synthesis of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves multiple steps, typically starting with the preparation of the indazole core. The synthetic route may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones or aldehydes.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Attachment of the Piperidinopropoxy Group: This is usually done through nucleophilic substitution reactions where the piperidinopropoxy group is introduced to the indazole core.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often using catalysts and controlled reaction conditions to enhance efficiency.

Chemical Reactions Analysis

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where different functional groups can be introduced or replaced.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: The compound is used in the development of new materials and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

3-(Piperidinopropoxy)-1-(alpha,alpha,alpha-trifluoro-m-tolyl)-1H-indazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its resulting chemical and biological properties.

Properties

CAS No.

26660-66-2

Molecular Formula

C22H24F3N3O

Molecular Weight

403.4 g/mol

IUPAC Name

3-(3-piperidin-1-ylpropoxy)-1-[3-(trifluoromethyl)phenyl]indazole

InChI

InChI=1S/C22H24F3N3O/c23-22(24,25)17-8-6-9-18(16-17)28-20-11-3-2-10-19(20)21(26-28)29-15-7-14-27-12-4-1-5-13-27/h2-3,6,8-11,16H,1,4-5,7,12-15H2

InChI Key

GOOCKQPCDXFPCD-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCOC2=NN(C3=CC=CC=C32)C4=CC=CC(=C4)C(F)(F)F

Origin of Product

United States

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